Technical Guide: Synthesis and Characterization of PB-22 N-(5-hydroxypentyl) Metabolite
Technical Guide: Synthesis and Characterization of PB-22 N-(5-hydroxypentyl) Metabolite
Executive Summary
This technical guide details the synthesis and characterization of Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate , commonly referred to as the PB-22 N-(5-hydroxypentyl) metabolite .
PB-22 (QUPIC) is a synthetic cannabinoid featuring a quinoline substructure linked to an indole core via an ester bond. Upon human consumption, PB-22 undergoes extensive metabolism. While the primary metabolic pathway involves ester hydrolysis yielding indole-3-carboxylic acid derivatives, phase I oxidative metabolism also occurs on the pentyl chain while the ester linkage remains intact.
The N-(5-hydroxypentyl) metabolite is a critical biomarker for forensic toxicology. Because the parent drug is rapidly metabolized, and the hydrolysis products (e.g., 1-pentylindole-3-carboxylic acid) are non-specific (shared by other cannabinoids like JWH-018), the detection of the hydroxylated parent structure provides definitive proof of PB-22 intake. This guide outlines a robust, orthogonal protection strategy to synthesize this reference standard with high fidelity.
Metabolic Context & Rationale
Understanding the biological origin of this molecule is essential for its correct identification in biological matrices.
Metabolic Pathway
PB-22 is metabolized by human carboxylesterases (hCES1) and cytochrome P450 enzymes. The target molecule represents the product of
Figure 1: Simplified metabolic pathway of PB-22 showing the divergence between ester hydrolysis and oxidative functionalization.
Retrosynthetic Analysis
The synthesis of the PB-22 5-OH metabolite presents a chemoselectivity challenge: the ester linkage between the indole and the quinoline is chemically labile (prone to hydrolysis), and the primary alcohol on the pentyl chain competes during coupling reactions.
To solve this, we employ an Orthogonal Protection Strategy using a silyl ether (TBDMS) which is stable to the basic conditions of alkylation but can be removed under neutral conditions (fluoride source) that will not cleave the sensitive indole-quinoline ester.
Retrosynthetic Disconnection:
-
C-O Bond (Ester): Disconnect 8-hydroxyquinoline from the indole acid.
-
N-C Bond (Alkylation): Disconnect the pentyl chain from the indole nitrogen.
Detailed Synthesis Protocol
Safety Warning: PB-22 and its analogs are Schedule I controlled substances in the United States and many other jurisdictions. This protocol is intended strictly for the synthesis of analytical reference standards by licensed facilities.
Synthetic Workflow
Figure 2: Four-step synthetic route utilizing TBDMS protection to preserve the final ester bond.
Step-by-Step Methodology
Step 1: N-Alkylation
Objective: Attach the pentyl chain with the hydroxyl group protected.
-
Reagents: Methyl 1H-indole-3-carboxylate (1.0 eq), (5-bromopentoxy)(tert-butyl)dimethylsilane (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Protocol:
-
Dissolve Methyl 1H-indole-3-carboxylate in DMF under
atmosphere. -
Add
and stir for 30 mins to deprotonate the indole nitrogen. -
Add the TBDMS-protected bromide dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate.[1]
-
Step 2: Saponification
Objective: Hydrolyze the methyl ester to the free carboxylic acid without removing the TBDMS group.
-
Reagents: Lithium Hydroxide (LiOH, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Protocol:
-
Dissolve the intermediate from Step 1 in THF/Water.
-
Add LiOH and reflux at 70°C for 12 hours.
-
Critical Step: Acidify carefully to pH 4-5 using 1M HCl (do not go lower to avoid silyl cleavage).
-
Extract with EtOAc, dry, and concentrate to yield 1-(5-((tert-butyldimethylsilyl)oxy)pentyl)-1H-indole-3-carboxylic acid .
-
Step 3: Steglich Esterification (Coupling)
Objective: Form the labile ester bond between the indole acid and 8-hydroxyquinoline.
-
Reagents: Indole Acid (from Step 2, 1.0 eq), 8-Hydroxyquinoline (1.1 eq), EDC.HCl (1.2 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM, Anhydrous).
-
Protocol:
-
Dissolve the Indole Acid and 8-Hydroxyquinoline in DCM at 0°C.
-
Add DMAP followed by EDC.HCl.
-
Allow to warm to room temperature and stir for 12-16 hours.
-
Validation: The reaction mixture should darken. TLC should show the disappearance of the acid.
-
Workup: Wash with saturated
(to remove unreacted acid) and water. Purify via flash column chromatography (Silica gel) to isolate the protected precursor.
-
Step 4: Deprotection
Objective: Remove the TBDMS group to reveal the hydroxyl metabolite without breaking the indole-quinoline ester.
-
Reagents: Tetrabutylammonium fluoride (TBAF, 1.0M in THF, 1.1 eq).
-
Solvent: THF.
-
Protocol:
-
Dissolve the protected precursor in THF at 0°C.
-
Add TBAF dropwise.
-
Stir at 0°C for 1 hour. Do not heat. (Fluoride is basic; elevated temps may cause ester hydrolysis).
-
Quench: Add saturated
solution immediately upon completion (monitored by TLC). -
Purification: Extract with EtOAc. Purify via HPLC or preparative TLC to obtain the final standard.
-
Analytical Characterization
The following data confirms the structure of the synthesized metabolite.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Structural Interpretation |
| Indole C2-H | 8.30 - 8.40 | Singlet (s) | 1H | Characteristic of 3-substituted indole. |
| Quinoline H2 | 8.90 - 9.00 | Doublet (dd) | 1H | Deshielded proton adjacent to Nitrogen. |
| Quinoline H4 | 8.15 - 8.25 | Doublet (dd) | 1H | Quinoline ring system. |
| Indole N-CH2 | 4.20 - 4.30 | Triplet (t) | 2H | |
| Terminal CH2-OH | 3.50 - 3.60 | Triplet (t) | 2H | |
| Hydroxyl OH | 4.30 - 4.50 | Broad Singlet | 1H | Exchangeable (visible in DMSO). |
| Alkyl Chain | 1.40 - 2.00 | Multiplets | 6H | Remaining methylene groups. |
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Formula:
[2] -
Exact Mass: 374.1630
-
Key Fragmentation Patterns (EI-MS):
-
m/z 374: Molecular Ion (
). -
m/z 230: Loss of 8-hydroxyquinoline moiety (
). This fragment corresponds to the [1-(5-hydroxypentyl)-1H-indole-3-acyl] ion. -
m/z 145: 8-Hydroxyquinoline ion (Base peak in some conditions).
-
m/z 144: Quinoline radical cation.
-
Quality Control & Stability
-
Storage: The ester bond is hydrolytically unstable. Store the neat solid at -20°C. Solutions in Methanol or Acetonitrile should be kept at -80°C and used immediately upon thawing.
-
Handling: Avoid protic solvents with basic or acidic pH during sample preparation for analysis, as this will artificially generate the hydrolysis metabolite (Indole acid).
References
-
Drug Enforcement Administration (DEA). (2014). Schedules of Controlled Substances: Temporary Placement of PB-22, 5F-PB-22, AB-FUBINACA and ADB-PINACA into Schedule I. Federal Register.[3] Link
-
Wohlfarth, A., et al. (2014).[4] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[5] Analytical and Bioanalytical Chemistry, 406(6), 1763-1780.[4] Link
-
Cayman Chemical. (n.d.). PB-22 N-(5-hydroxypentyl) metabolite Product Information.Link
-
Banister, S. D., et al. (2015). Structure-Activity Relationships of Synthetic Cannabinoids: The Role of the Ester Linkage. ACS Chemical Neuroscience.[1] Link
-
Behonick, G., et al. (2014). Deaths associated with new psychoactive substances: A review of cases involving PB-22. Journal of Analytical Toxicology. Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. caymanchem.com [caymanchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
